A Senior Application Scientist's Guide to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Properties, Mechanisms, and Protocols
A Senior Application Scientist's Guide to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Properties, Mechanisms, and Protocols
Editor's Note: This technical guide focuses on 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, CAS No. 77-48-5), a widely documented and utilized brominating agent. The originally requested topic, 1-Bromo-5,5-dimethylhydantoin (CAS No. 7072-23-3), lacks the extensive, verifiable experimental data in the public domain required to construct a guide that meets the necessary standards of scientific integrity and practical utility for our intended audience of researchers and drug development professionals. DBDMH, its close analog, offers a wealth of technical information and serves as an exemplary model for this class of reagents.
Section 1: Introduction to a Superior Brominating Agent
In the landscape of synthetic chemistry, the choice of a halogenating agent is pivotal, influencing reaction efficiency, selectivity, and overall process economy. While N-Bromosuccinimide (NBS) has long been a benchmark reagent, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a formidable alternative, offering significant advantages in stability, cost, and atom economy.[1]
DBDMH is a white to off-white crystalline solid derived from 5,5-dimethylhydantoin.[2] Its key structural feature is the presence of two bromine atoms attached to the nitrogen centers of the hydantoin ring. This configuration renders the bromine atoms electrophilic, making DBDMH a potent and versatile reagent for a wide array of organic transformations, including electrophilic aromatic and aliphatic brominations, as well as oxidations.[3][4] This guide provides an in-depth examination of its chemical properties, mechanistic behavior, and field-proven applications, designed to empower chemists to leverage its full potential.
Section 2: Physicochemical & Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. DBDMH is a stable solid, which simplifies handling and storage compared to liquid bromine. Its characteristics are summarized below.
Table 1: Physicochemical Properties of DBDMH
| Property | Value | Source(s) |
| CAS Number | 77-48-5 | [5] |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [2] |
| Molecular Weight | 285.93 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 197-199 °C (decomposes) | [7] |
| Solubility | Sparingly soluble in water. Soluble in ethanol and chloroform.[8] | [8] |
| Active Bromine Content | ~55.7% | [9] |
Table 2: Spectroscopic Data for DBDMH
| Spectrum Type | Key Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 284, 286, 288 (characteristic isotopic pattern for Br₂). Major fragments at m/z 70, 84, 120, 122. | |
| Infrared (IR) | Strong C=O stretching bands around 1720-1780 cm⁻¹. C-N stretching bands. | Inferred from structure |
| ¹H NMR | A single peak corresponding to the two equivalent methyl groups (C(CH₃)₂). The chemical shift is influenced by the solvent. | Inferred from structure |
| ¹³C NMR | Resonances for the quaternary carbon (C(CH₃)₂), the methyl carbons (-CH₃), and the two carbonyl carbons (C=O). | Inferred from structure |
Section 3: Synthesis & Quality Control
The laboratory-scale synthesis of DBDMH is a straightforward procedure involving the direct bromination of 5,5-dimethylhydantoin under basic conditions. The quality of the final product is paramount for reproducible results, necessitating a reliable method for quantifying its active bromine content.
Protocol 3.1: Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from established industrial procedures.[9]
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5,5-dimethylhydantoin (0.50 mol) in an aqueous solution of sodium hydroxide (1.05 mol). Cool the solution to 0-5 °C in an ice-salt bath.
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Bromination: Slowly add liquid bromine (1.00 mol) to the stirred, cooled solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The causality here is critical: exothermic bromination at higher temperatures can lead to the formation of undesired byproducts and decomposition.
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Precipitation & Isolation: As bromine is added, a pale yellow solid (DBDMH) will precipitate from the solution. After the addition is complete, continue stirring the slurry at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is colorless and neutral to pH paper. This step is crucial to remove residual salts (NaBr) and base.
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Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight. The final product should be a fine, crystalline powder.
Protocol 3.2: Quality Control via Iodometric Titration
The efficacy of DBDMH as a brominating agent is directly proportional to its active bromine content. This self-validating titration protocol confirms the purity of the synthesized reagent.
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Sample Preparation: Accurately weigh approximately 150-200 mg of the synthesized DBDMH into an Erlenmeyer flask.
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Reaction: Add 50 mL of glacial acetic acid and 2 g of potassium iodide (KI). Swirl the flask to dissolve the solids. The DBDMH will oxidize the iodide (I⁻) to iodine (I₂), resulting in a dark brown solution.
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Reaction: C₅H₆Br₂N₂O₂ + 2KI → C₅H₆N₂O₂ (DMH) + 2KBr + I₂
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Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.
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Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
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Endpoint Determination: Add 1-2 mL of a starch indicator solution. The solution will turn deep blue/black. Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
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Calculation: The active bromine content is calculated using the formula:
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% Active Br = (V × N × 79.904 × 100) / (W × 1000)
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Where: V = volume of Na₂S₂O₃ (mL), N = normality of Na₂S₂O₃, W = weight of DBDMH sample (g), and 79.904 is the atomic weight of bromine.
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Diagram 3.1: Synthesis and QC Workflow for DBDMH
Caption: Workflow for DBDMH synthesis and quality control.
Section 4: Core Reactivity & Mechanistic Insights
DBDMH's utility stems from its ability to act as a source of electrophilic bromine (Br⁺) or bromine radicals (Br•), depending on the reaction conditions. It holds distinct advantages over NBS. Because DBDMH contains two bromine atoms, only half the molar equivalent is needed compared to NBS for the same degree of bromination, leading to less succinimide byproduct and a more favorable mass economy.[1]
Electrophilic Bromination
In polar solvents or in the presence of Lewis or Brønsted acids, the N-Br bond is polarized, making the bromine atom highly electrophilic. It is an excellent reagent for the bromination of activated aromatic rings, such as phenols and anilines, often showing high regioselectivity for the ortho position.
Diagram 4.1: Mechanism of Electrophilic Aromatic Bromination
Caption: Generalized mechanism for electrophilic aromatic bromination.
Radical Bromination
In nonpolar solvents like carbon tetrachloride and in the presence of a radical initiator (e.g., AIBN) or UV light, DBDMH serves as an excellent source of bromine radicals. This makes it highly effective for the bromination of allylic and benzylic positions, a reaction of immense importance in drug development for creating reactive handles for further functionalization.[6]
Section 5: Applications & Experimental Protocols
The versatility of DBDMH is best illustrated through its application in specific synthetic transformations. Below is a protocol for the selective bromination of an activated aromatic compound.
Protocol 5.1: Ortho-Monobromination of Phenol
This protocol demonstrates the high selectivity of DBDMH for the ortho-position of phenols under mild conditions, a transformation that can be challenging with elemental bromine.
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Setup: To a solution of phenol (10 mmol) in 100 mL of chloroform (CHCl₃) in a round-bottom flask, add DBDMH (5.2 mmol, ~0.52 eq.) in one portion at room temperature with magnetic stirring.
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Experimental Rationale: The use of a slight excess of the brominating agent ensures complete conversion of the limiting phenol reagent. Chloroform is an effective solvent that does not compete in the reaction. The reaction proceeds smoothly at room temperature, avoiding the need for heating which could lead to side products.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours, depending on the substrate.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted DBDMH. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure o-bromophenol.
Section 6: Safety, Handling, & Storage
As a powerful oxidizing and corrosive agent, DBDMH requires careful handling. Adherence to safety protocols is non-negotiable.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle the solid powder in a well-ventilated fume hood to avoid inhalation.[5]
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Incompatibilities: DBDMH is a strong oxidizer. It must be kept away from combustible materials, organic solvents, strong reducing agents, acids, and bases to prevent fire or explosive reactions.[5]
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Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Keep it segregated from incompatible materials.
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Spill & First Aid: In case of a spill, clear the area and sweep up the solid material using non-sparking tools. Avoid creating dust. For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, do NOT induce vomiting and seek immediate medical attention.[5]
Section 7: Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is more than just an alternative to traditional brominating agents; it is a superior reagent in many respects. Its solid nature, high stability, excellent atom economy, and versatile reactivity in both electrophilic and radical pathways make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its fundamental chemical properties and employing the validated protocols described herein, chemists can achieve efficient, selective, and cost-effective brominations, accelerating the discovery and development of novel chemical entities.
References
- 1. 1-Bromo-5,5-dimethylhydantoin (7072-23-3) for sale [vulcanchem.com]
- 2. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 3. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Buy Online CAS Number 7072-23-3 - TRC - 1-Bromo-5,5-dimethyl-2,4- Imidazolidinedione | LGC Standards [lgcstandards.com]
- 7. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
